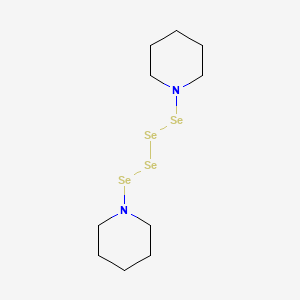
4-Cyclohepten-1-one, 2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohepten-1-one, 2,5-dimethyl- is an organic compound with the molecular formula C9H14O It is a derivative of cycloheptenone, characterized by the presence of two methyl groups at the 2 and 5 positions on the cycloheptenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohepten-1-one, 2,5-dimethyl- can be achieved through several methods. One common approach involves the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone. This intermediate is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst to yield 4-Cyclohepten-1-one, 2,5-dimethyl- .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohepten-1-one, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Cyclohepten-1-one, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohepten-1-one, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 4,5-dimethyl-: Similar in structure but with a six-membered ring.
4,4-Dimethyl-2-cyclopenten-1-one: Features a five-membered ring and different substitution pattern.
2-Cyclohepten-1-one: Lacks the methyl groups present in 4-Cyclohepten-1-one, 2,5-dimethyl-.
Uniqueness
4-Cyclohepten-1-one, 2,5-dimethyl- is unique due to its seven-membered ring structure and specific methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
72272-31-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,5-dimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-3-5-8(2)9(10)6-4-7/h3,8H,4-6H2,1-2H3 |
InChI Key |
JXCRGNLCWCFASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


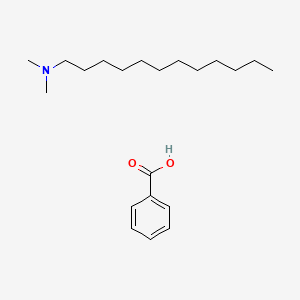
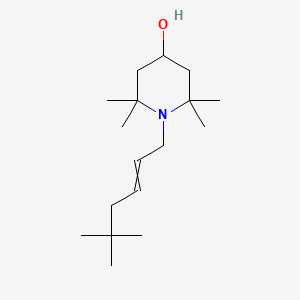
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
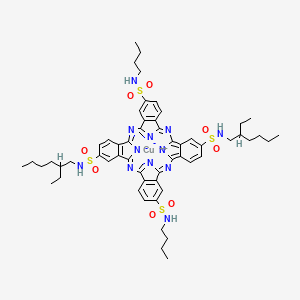
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)



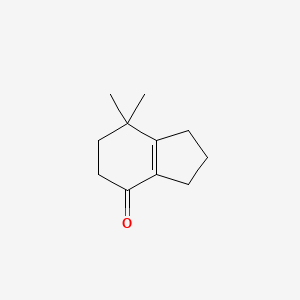

![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)
